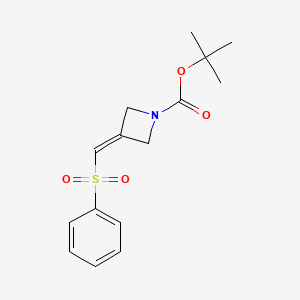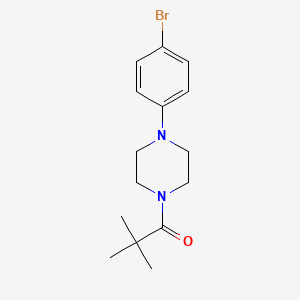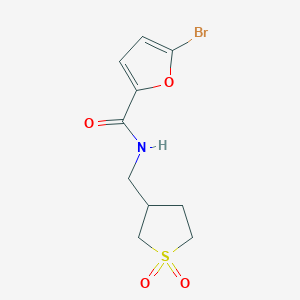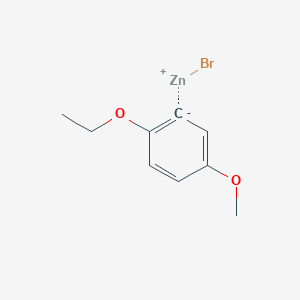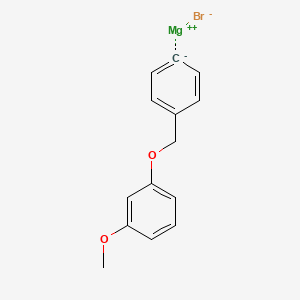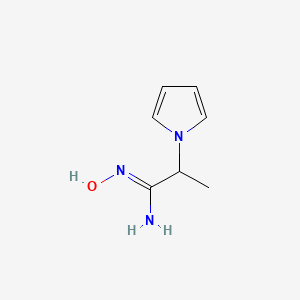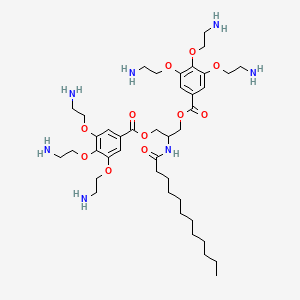
Trypanothione synthetase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trypanothione synthetase-IN-2 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential as an inhibitor of trypanothione synthetase. Trypanothione synthetase is an enzyme crucial for the survival of trypanosomatids, which are protozoan parasites responsible for diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis . By inhibiting this enzyme, this compound can disrupt the redox balance within these parasites, making it a promising candidate for therapeutic development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trypanothione synthetase-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of reagents such as glutathione, spermidine, and ATP . The reaction conditions are carefully controlled to ensure the formation of the desired product. For instance, the enzyme-catalyzed reaction requires specific pH levels, temperature, and the presence of metal ions like magnesium to facilitate the binding of substrates .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using bioreactors. These reactors can maintain the optimal conditions for the enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The process would also include purification steps such as chromatography to isolate this compound from other reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Trypanothione synthetase-IN-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for maintaining the redox balance within the parasite cells.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the reaction. The conditions often involve specific pH levels, temperatures, and the presence of metal ions to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions can regenerate the reduced form .
Applications De Recherche Scientifique
Trypanothione synthetase-IN-2 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Trypanothione synthetase-IN-2 involves the inhibition of trypanothione synthetase. This enzyme is responsible for the synthesis of trypanothione, a molecule essential for maintaining the redox balance in trypanosomatids . By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to oxidative stress and ultimately the death of the parasite . The molecular targets include the active sites of the enzyme where the substrates bind, and the pathways involved are primarily those related to redox metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trypanothione reductase inhibitors: These compounds also target the redox balance in trypanosomatids but act on a different enzyme.
Glutathione synthetase inhibitors: These compounds inhibit the synthesis of glutathione, another molecule involved in redox balance.
Uniqueness
Trypanothione synthetase-IN-2 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent inhibitor. This specificity reduces the likelihood of off-target effects and increases its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C41H69N7O11 |
|---|---|
Poids moléculaire |
836.0 g/mol |
Nom IUPAC |
[2-(dodecanoylamino)-3-[3,4,5-tris(2-aminoethoxy)benzoyl]oxypropyl] 3,4,5-tris(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C41H69N7O11/c1-2-3-4-5-6-7-8-9-10-11-37(49)48-32(28-58-40(50)30-24-33(52-18-12-42)38(56-22-16-46)34(25-30)53-19-13-43)29-59-41(51)31-26-35(54-20-14-44)39(57-23-17-47)36(27-31)55-21-15-45/h24-27,32H,2-23,28-29,42-47H2,1H3,(H,48,49) |
Clé InChI |
VDFGCRYHWAHUIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(COC(=O)C1=CC(=C(C(=C1)OCCN)OCCN)OCCN)COC(=O)C2=CC(=C(C(=C2)OCCN)OCCN)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882827.png)
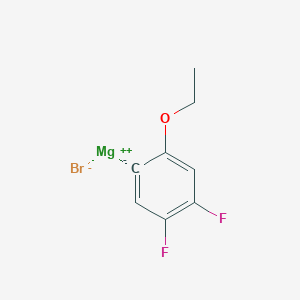
![5-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882836.png)
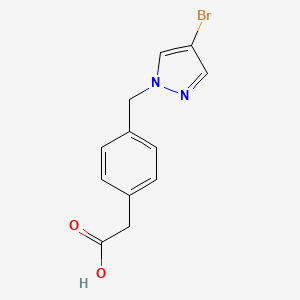
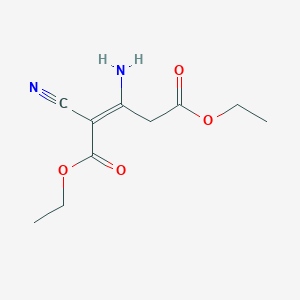
![8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882855.png)
![tert-butyl 4-(hydroxymethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B14882860.png)

